molecular formula C25H26N4O6 B2707001 [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946242-10-0

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2707001
CAS No.: 946242-10-0
M. Wt: 478.505
InChI Key: VGZYLKPTOXVWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule combining a 1,3-oxazole and a 1,2,3-triazole moiety. The 1,3-oxazole ring is substituted with a 2,3-dimethoxyphenyl group at position 2 and a methyl group at position 3. The triazole ring is esterified at position 4 with a methyl group at position 5 and linked to a 4-ethoxyphenyl group at position 1. The ethoxy and methoxy substituents likely enhance lipophilicity, impacting bioavailability and membrane permeability .

Properties

IUPAC Name

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6/c1-6-33-18-12-10-17(11-13-18)29-15(2)22(27-28-29)25(30)34-14-20-16(3)35-24(26-20)19-8-7-9-21(31-4)23(19)32-5/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZYLKPTOXVWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C24H27N5O5C_{24}H_{27}N_5O_5 with a molecular weight of approximately 465.5 g/mol. The structure features an oxazole ring and a triazole moiety, both of which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC24H27N5O5C_{24}H_{27}N_5O_5
Molecular Weight465.5 g/mol
LogP3.3236
Polar Surface Area81.409 Ų
Hydrogen Bond Acceptors9

Antimicrobial Activity

Research has indicated that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated potent activity against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune functions. For instance, studies have shown that certain isoxazole compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as TNF-alpha. This suggests that the compound may possess immunosuppressive properties which could be beneficial in treating autoimmune diseases or preventing transplant rejection .

Anticancer Potential

The triazole moiety is associated with anticancer activity in several compounds. Investigations into similar structures have revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of NF-kB signaling pathways. The compound's ability to inhibit tumor growth in vitro has been documented, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication or metabolic pathways in pathogens.
  • Cell Cycle Arrest : Similar derivatives have shown the ability to arrest cancer cells at specific phases of the cell cycle, thereby preventing proliferation.
  • Cytokine Modulation : By influencing cytokine production, the compound may alter immune responses beneficially.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines (e.g., HeLa and MCF7). Results showed a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
  • Animal Models : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor size in xenograft models without significant toxicity observed at therapeutic doses.
  • Immunological Assessment : A recent study assessed the immunomodulatory effects using mouse models where treatment with the compound resulted in decreased levels of inflammatory markers during induced autoimmune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazole-oxazole hybrids. Key structural analogues include:

Compound Name Key Structural Differences Potential Functional Implications
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Replaces oxazole with oxadiazole; amino group instead of dimethoxyphenyl Increased polarity due to amino group; oxadiazole may alter electronic properties for binding.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Carboxamide instead of carboxylate ester; ethoxyphenyl at triazole position 1 Enhanced metabolic stability (amide vs. ester); altered hydrogen-bonding capacity.
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide derivative Hydrazide functional group; isopropyl substituent on triazole Hydrazide may confer chelation properties; isopropyl group increases steric bulk.

Pharmacological and Physicochemical Properties

Lipophilicity: The 2,3-dimethoxyphenyl and 4-ethoxyphenyl groups in the target compound contribute to higher lipophilicity compared to analogues with amino or oxadiazole groups, favoring blood-brain barrier penetration .

Electronic Effects: Methoxy and ethoxy groups are electron-donating, which could enhance π-π stacking interactions in enzyme active sites compared to electron-withdrawing groups (e.g., amino in ).

Research Findings

  • Synthetic Accessibility : The esterification step in the target compound’s synthesis is more straightforward than the multi-step coupling required for carboxamide derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical steps ensure yield and purity?

  • Methodological Answer : The synthesis of complex heterocyclic compounds like this typically involves multi-step reactions. Key steps include:
  • Condensation and cyclization : Formation of the oxazole and triazole rings via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution (e.g., using sodium azide for triazole formation) .

  • Protection/deprotection strategies : Use of methoxy and ethoxy protecting groups to prevent undesired side reactions during coupling steps .

  • Purification : Column chromatography or recrystallization to isolate the final product. Monitoring intermediates via TLC and NMR ensures reaction progression.

    • Critical Parameters :
StepKey Reagents/ConditionsMonitoring Method
Oxazole formation2,3-Dimethoxyphenyl precursors, acetic anhydride1H^1H-NMR for ring closure
Triazole couplingCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)FTIR for azide disappearance

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^1H/13C^{13}C-NMR : Assign peaks using DEPT and HSQC for heterocyclic protons and carbons. The methoxy (δ3.84.0\delta \sim3.8–4.0) and triazole (δ7.58.5\delta \sim7.5–8.5) groups are diagnostic .
  • FTIR : Confirm ester carbonyl (ν1720cm1\nu \sim1720 \, \text{cm}^{-1}) and triazole C-N (ν1450cm1\nu \sim1450 \, \text{cm}^{-1}) stretches .
  • X-ray crystallography : Use SHELXL for structure refinement. Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. Which software tools are essential for crystallographic data processing and visualization?

  • Methodological Answer :
  • Data processing : SHELX (SHELXD for structure solution, SHELXL for refinement) .
  • Visualization : WinGX and ORTEP for anisotropic displacement ellipsoids and packing diagrams .
  • Validation : Check CIF files using PLATON for symmetry and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anisotropic displacement parameters during crystallographic refinement?

  • Methodological Answer :
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Compare R1 values for twinned vs. untwinned models .
  • Constraints/restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion in flexible groups (e.g., methoxy substituents) .
  • Validation : Cross-validate with Hirshfeld surface analysis to identify weak electron density regions .

Q. What experimental design (DoE) strategies optimize reaction yields for multi-step syntheses?

  • Methodological Answer :
  • Factor screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • Response surface methodology (RSM) : Optimize CuAAC reaction conditions (e.g., time vs. temperature) to maximize triazole yield .
  • Case Study :
FactorRange TestedOptimal Value
Temperature60–100°C80°C
Cu(I) loading5–15 mol%10 mol%

Q. How should researchers address conflicting spectroscopic data between predicted and observed structures?

  • Methodological Answer :
  • Dynamic NMR : Probe rotational barriers in methoxy groups if splitting is observed in 1H^1H-NMR .
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental IR/NMR spectra to confirm tautomeric forms .
  • Single-crystal validation : Resolve ambiguities (e.g., regiochemistry) via X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.